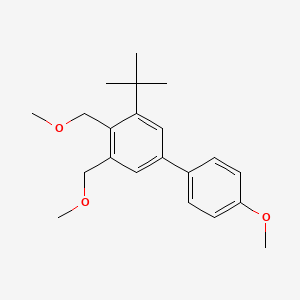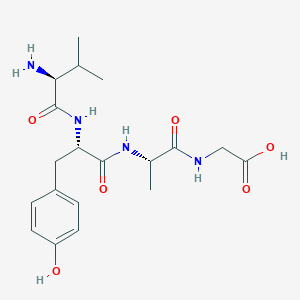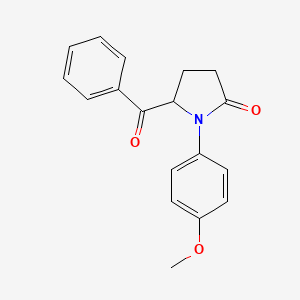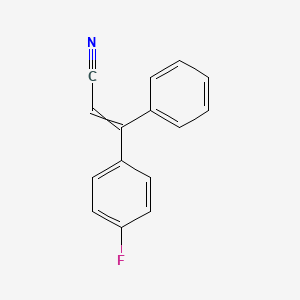
3-tert-Butyl-4'-methoxy-4,5-bis(methoxymethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to a benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Methoxymethylation: Introduction of methoxymethyl groups using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, replacing existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution may introduce new functional groups like halogens or hydroxyl groups.
Aplicaciones Científicas De Investigación
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of biphenyl compounds on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a specialty chemical in the production of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-tert-Butylbiphenyl: A similar compound with a tert-butyl group but lacking the methoxy and methoxymethyl groups.
4-Methoxybiphenyl: A compound with a methoxy group but lacking the tert-butyl and methoxymethyl groups.
Uniqueness
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of tert-butyl, methoxy, and methoxymethyl groups can affect its solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
923277-45-6 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2,3-bis(methoxymethyl)-5-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H28O3/c1-21(2,3)20-12-16(15-7-9-18(24-6)10-8-15)11-17(13-22-4)19(20)14-23-5/h7-12H,13-14H2,1-6H3 |
Clave InChI |
JTGKLARFVRVNOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1COC)COC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)

![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)






![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
